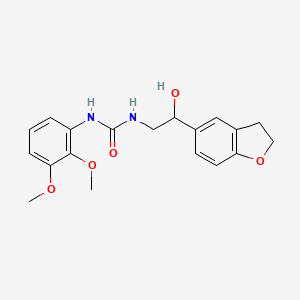

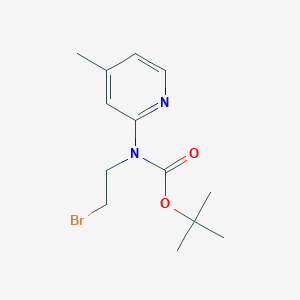

![molecular formula C16H14N4O3S B2627286 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034366-45-3](/img/structure/B2627286.png)

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

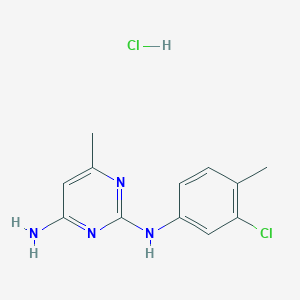

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiophene ring, a 1,2,3-triazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine ring . The compound is part of a class of molecules that have shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety could be synthesized from a lead compound through chemical modifications involving analogue synthesis and scaffold hopping . The thiophene and 1,2,3-triazole rings could be introduced through other synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The thiophene ring, a five-membered ring with a sulfur atom, is a common structural motif in many biologically active compounds . The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and other interactions. The 2,3-dihydrobenzo[b][1,4]dioxine ring is a seven-membered ring with two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and heterocyclic rings in the molecule provides numerous sites for chemical reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and functional groups could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide”, also known as “N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide”.

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the triazole and thiophene rings contributes to its cytotoxic properties, making it a candidate for developing new anticancer agents .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for new antibiotics .

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation by inhibiting key inflammatory pathways. Its ability to modulate the activity of enzymes and cytokines involved in inflammation makes it a potential therapeutic agent for inflammatory diseases .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .

Antiviral Applications

Studies have shown that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral entry and replication processes, making it a potential antiviral agent for treating viral infections .

Cardioprotective Properties

The compound has shown potential in protecting the heart from damage, particularly in the context of ischemic heart disease. Its ability to reduce oxidative stress and inflammation in cardiac tissues makes it a candidate for cardioprotective therapies.

These applications highlight the diverse potential of “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.

Recent strategies in the synthesis of thiophene derivatives Therapeutic importance of synthetic thiophene A brief review of the biological potential of indole derivatives SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(PYRROLIDIN-1- YL Thiazoles: having diverse biological activities : Therapeutic importance of synthetic thiophene : Recent strategies in the synthesis of thiophene derivatives : A brief review of the biological potential of indole derivatives

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(13-2-1-3-14-15(13)23-6-5-22-14)17-8-11-9-20(19-18-11)12-4-7-24-10-12/h1-4,7,9-10H,5-6,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFMSHZFUDSHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

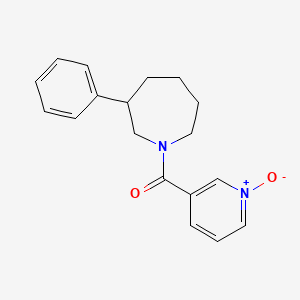

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)

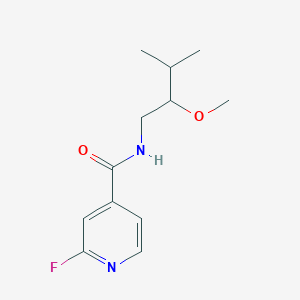

![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

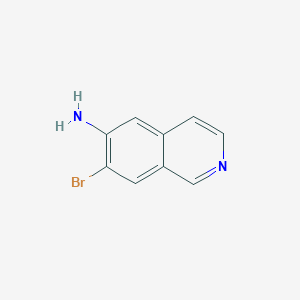

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)